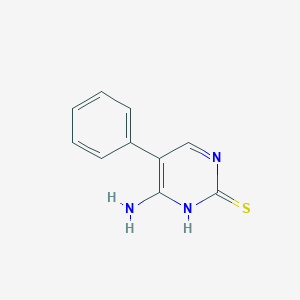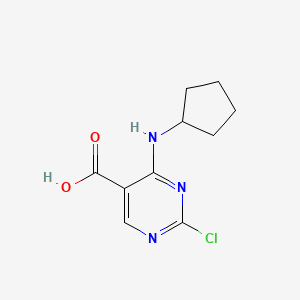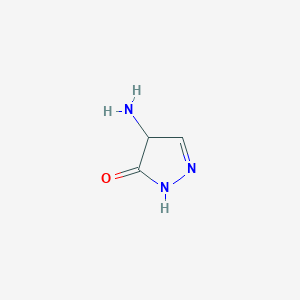
4-amino-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1H-pyrazol-3(2H)-one: is a heterocyclic compound that features a pyrazole ring with an amino group at the 4-position and a keto group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1H-pyrazol-3(2H)-one can be achieved through several methods:
Cyclization of Hydrazones: One common method involves the cyclization of hydrazones derived from 1,3-dicarbonyl compounds. The reaction typically requires acidic or basic conditions to facilitate the cyclization process.
Amination of Pyrazolones: Another method involves the direct amination of pyrazolones. This can be achieved using amines under suitable reaction conditions, often involving catalysts or specific solvents to promote the reaction.
Industrial Production Methods
In an industrial setting, the production of 4-Amino-1H-pyrazol-3(2H)-one may involve optimized versions of the above synthetic routes. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve continuous flow processes, advanced catalytic systems, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxo derivatives of 4-Amino-1H-pyrazol-3(2H)-one.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrazolones depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Amino-1H-pyrazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is investigated for its potential use in the development of novel materials, including polymers and coordination complexes.
Biological Studies: It serves as a building block in the synthesis of biologically active molecules, aiding in the study of enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism of action of 4-Amino-1H-pyrazol-3(2H)-one depends on its specific application:
Pharmacological Effects: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways can vary based on the derivative and its intended use.
Materials Science: In materials applications, the compound’s structure allows it to form stable complexes with metals, influencing the properties of the resulting materials.
Comparación Con Compuestos Similares
4-Amino-1H-pyrazol-3(2H)-one can be compared with other similar compounds, such as:
4-Amino-1H-pyrazole: Lacks the keto group, which affects its reactivity and applications.
3-Amino-1H-pyrazol-4(5H)-one:
1H-Pyrazol-3-ol: Contains a hydroxyl group instead of an amino group, influencing its chemical behavior and applications.
The uniqueness of 4-Amino-1H-pyrazol-3(2H)-one lies in its specific arrangement of functional groups, which imparts distinct reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C3H5N3O |
|---|---|
Peso molecular |
99.09 g/mol |
Nombre IUPAC |
4-amino-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C3H5N3O/c4-2-1-5-6-3(2)7/h1-2H,4H2,(H,6,7) |
Clave InChI |
USGNZHHNWYDCTC-UHFFFAOYSA-N |
SMILES canónico |
C1=NNC(=O)C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


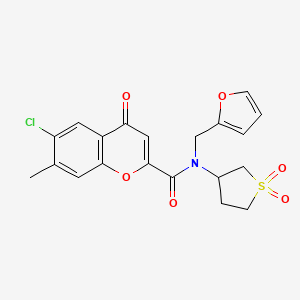
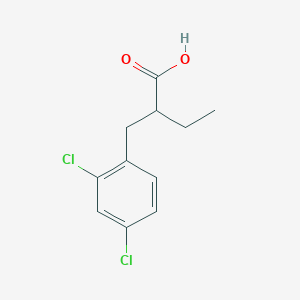
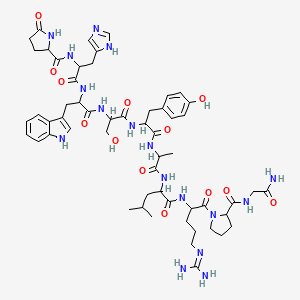
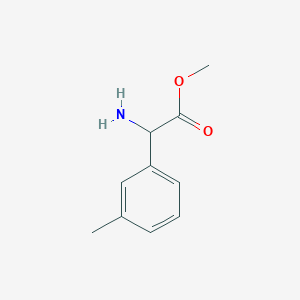
![3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl-](/img/structure/B12116879.png)



![5-Thiazolecarboxylic acid, 2-[2-(2,4-dichlorophenoxy)ethyl]-4-methyl-](/img/structure/B12116900.png)
![6-Methoxy-3-[(2-methylpiperidyl)carbonyl]chromen-2-one](/img/structure/B12116902.png)


